![molecular formula C20H16BrN5O2 B2681476 2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide CAS No. 1894995-33-5](/img/structure/B2681476.png)
2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-5-yl group, a bromophenyl group, and an N-methyl-N-phenylacetamide group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry could be used to analyze the structure.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The bromophenyl group could undergo reactions typical of aryl halides, while the pyrazolo[3,4-d]pyrimidin-5-yl and N-methyl-N-phenylacetamide groups could participate in various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and NMR spectra, would be determined by its molecular structure .Scientific Research Applications
Neurotoxicity and Behavioral Effects
Background:: Pyrazolines are heterocyclic compounds with nitrogen-based hetero-aromatic ring structures. They serve as promising scaffolds for drug development. The compound has been investigated for its effects on rainbow trout alevins.
Findings::- Malondialdehyde (MDA) : MDA, a common biomarker for oxidative injury, increased under oxidative stress conditions .
Antipromastigote Activity
Background:: Pyrazole-bearing compounds often exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities.
Findings::- In Vitro Antipromastigote Activity : Compound 13, structurally related to our compound of interest, demonstrated potent in vitro antipromastigote activity. Molecular simulation studies supported its binding to the active site of LmPTR1, a key enzyme in Leishmania parasites .
Anticancer Potential
Background:: Exploring the compound’s effects on cancer cells provides valuable insights.
Findings::- Apoptosis and Bcl-2 Protein Expression : Researchers observed apoptosis (programmed cell death) and changes in Bcl-2 protein expression .
Antifungal Activity
Background:: Antifungal properties are essential for combating fungal infections.
Findings::Mechanism of Action
The exact target of action would depend on the specific compound and its structure. In general, these compounds might interact with various enzymes or receptors in the body, leading to changes in cellular processes .
The mode of action could involve binding to these targets, inhibiting their function, or altering their activity in some way. This could affect various biochemical pathways, leading to changes in cellular function and potentially resulting in the observed pharmacological effects .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would also play a crucial role in its bioavailability and overall effects. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient factors .
The result of the compound’s action would depend on its specific effects on its targets and pathways. This could range from changes in cellular function to potential therapeutic effects in treating various conditions .
Finally, the action environment, including factors like pH, temperature, and the presence of other compounds, could influence the compound’s stability, efficacy, and action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(4-bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O2/c1-24(15-5-3-2-4-6-15)18(27)12-25-13-22-19-17(20(25)28)11-23-26(19)16-9-7-14(21)8-10-16/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFHYZKXYCUQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Chloro-4-fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2681393.png)
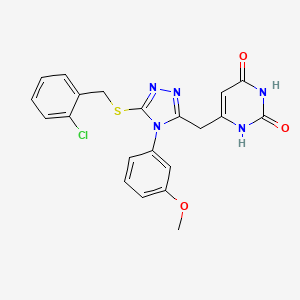
![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B2681395.png)
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2681396.png)
![5-[(2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2681398.png)
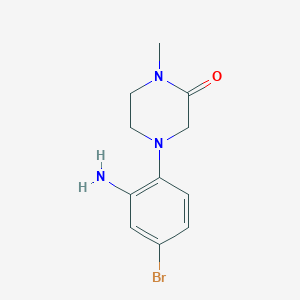
![4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2681400.png)
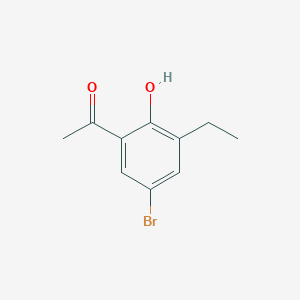
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2681403.png)
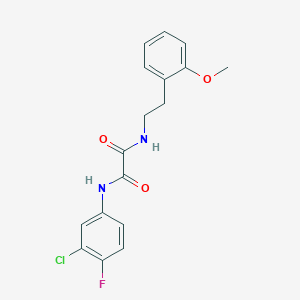
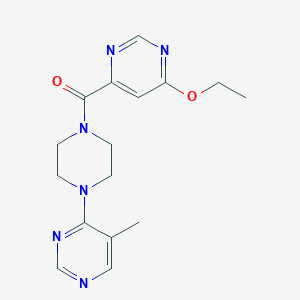
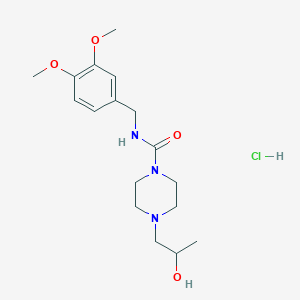
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)
![2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2681411.png)